2-(4-Pentyloxybenzoyl)oxazole

Descripción general

Descripción

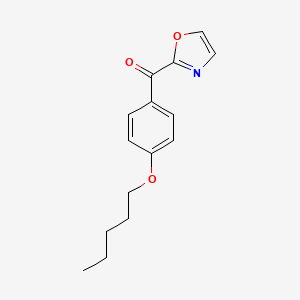

2-(4-Pentyloxybenzoyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-pentyloxybenzoyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pentyloxybenzoyl)oxazole typically involves the condensation of 4-pentyloxybenzoyl chloride with 2-aminooxazole. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the oxazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Pentyloxybenzoyl)oxazole undergoes various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.

Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Substitution: Friedel-Crafts acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products Formed:

Oxidation: Oxazole N-oxides.

Reduction: Oxazolines.

Substitution: Various substituted benzoyl derivatives.

Aplicaciones Científicas De Investigación

2-(4-Pentyloxybenzoyl)oxazole has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Mecanismo De Acción

The mechanism of action of 2-(4-Pentyloxybenzoyl)oxazole involves its interaction with biological targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparación Con Compuestos Similares

- 2-(4-Methoxybenzoyl)oxazole

- 2-(4-Ethoxybenzoyl)oxazole

- 2-(4-Butoxybenzoyl)oxazole

Comparison: 2-(4-Pentyloxybenzoyl)oxazole is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties. Compared to its analogs with shorter alkoxy chains, it may exhibit different solubility, stability, and biological activity profiles .

Actividad Biológica

2-(4-Pentyloxybenzoyl)oxazole is a synthetic compound characterized by its oxazole ring and a pentyloxybenzoyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article compiles and analyzes relevant research findings on the biological activity of this compound, providing insights into its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features an oxazole ring that contributes to its biological activity through interactions with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with key biological targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin production. This activity suggests potential applications in dermatological treatments for hyperpigmentation.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, although specific mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that compounds similar to this compound show promising antimicrobial effects. For instance, studies have highlighted the general efficacy of oxazole derivatives against various pathogens, suggesting that this compound could exhibit similar properties.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis. Inhibition of this enzyme can lead to reduced melanin production, making it a target for skin-lightening agents. The IC50 values for various related compounds have been documented, indicating that modifications to the benzoyl group can significantly affect inhibitory potency.

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Kojic Acid | 14.33 ± 1.63 | Strong inhibitor |

| Compound 3 | 0.51 ± 0.00 | Very high inhibition |

| Compound 8 | 20.38 ± 1.99 | Moderate inhibition |

| Compound 13 | 20.76 ± 1.02 | Moderate inhibition |

These findings suggest that structural variations in compounds can lead to significant differences in their biological activities.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using B16F10 melanoma cells. Compounds were tested at varying concentrations (0, 1, 2, and 5 μM) over periods of 48 and 72 hours. The results indicated that while some derivatives showed potential cytotoxic effects on cancer cells, further studies are needed to determine the therapeutic window and safety profiles.

Case Studies

A study focused on the structure-activity relationship (SAR) of oxazole derivatives revealed that modifications to the phenyl ring significantly influence tyrosinase inhibition and cytotoxicity against cancer cells. For instance:

- Compound Modifications : Introduction of hydroxyl groups at specific positions on the phenyl ring enhanced tyrosinase inhibitory activity.

- In Vivo Studies : Further research involving animal models demonstrated the potential for these compounds to reduce pigmentation effectively without significant toxicity.

Propiedades

IUPAC Name |

1,3-oxazol-2-yl-(4-pentoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-3-4-10-18-13-7-5-12(6-8-13)14(17)15-16-9-11-19-15/h5-9,11H,2-4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJZHHIRKAETJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642100 | |

| Record name | (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-26-4 | |

| Record name | 2-Oxazolyl[4-(pentyloxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.